5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol
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Overview
Description
5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol: is an organic compound with the molecular formula C15H20O It is a derivative of indan, featuring a cyclohexyl group attached to the indan structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylbenzene and other reagents.
Cyclization: The cyclohexylbenzene undergoes cyclization to form the indan structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted indan derivatives.
Scientific Research Applications
5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-ol: A similar compound with a different substituent group.
1-Indanol: Another indan derivative with a hydroxyl group at a different position.
5-Chloro-2,3-dihydro-1H-inden-1-one: A chlorinated derivative of indan.
Uniqueness
5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to other indan derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
52345-27-4 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
5-cyclohexyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H20O/c16-15-9-7-13-10-12(6-8-14(13)15)11-4-2-1-3-5-11/h6,8,10-11,15-16H,1-5,7,9H2 |
InChI Key |
PHTCYNUDMDYNGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)O |
Origin of Product |
United States |
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